9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
The compound 9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a pyrimidopurine-dione derivative characterized by:
- A tetrahydropyrimido[2,1-f]purine core.
- A 4-chlorophenyl substituent at position 7.
- A methyl group at position 1.
- A 2-(piperidin-1-yl)ethyl chain at position 2.
This scaffold is associated with diverse bioactivities, including phosphodiesterase (PDE) inhibition and receptor modulation, as observed in structurally related compounds . Its synthesis typically involves alkylation or cyclization steps, as seen in analogous purine derivatives .
Properties
IUPAC Name |
9-(4-chlorophenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN6O2/c1-25-19-18(20(30)29(22(25)31)15-14-26-10-3-2-4-11-26)28-13-5-12-27(21(28)24-19)17-8-6-16(23)7-9-17/h6-9H,2-5,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBDOHIVTXYVLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCN3CCCCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(4-chlorophenyl)-1-methyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (commonly referred to as D389-0712) is a synthetic derivative belonging to the purine family. Its structure suggests potential biological activity relevant to pharmacology and medicinal chemistry. This article reviews the biological activity of D389-0712, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula : C22H27ClN6O2
- Molecular Weight : 442.95 g/mol
- IUPAC Name : 9-(4-chlorophenyl)-1-methyl-3-(2-piperidin-1-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione
The biological activity of D389-0712 is primarily attributed to its interaction with various biological targets:
- NLRP3 Inflammasome Inhibition : Recent studies indicate that compounds structurally similar to D389-0712 exhibit inhibitory effects on the NLRP3 inflammasome. This is significant in the context of inflammatory diseases where IL-1β release plays a crucial role. The compound was shown to concentration-dependently inhibit IL-1β release in LPS/ATP-stimulated human macrophages .
- Antiproliferative Activity : D389-0712 has demonstrated cytotoxic effects against various cancer cell lines. For instance, it was evaluated alongside other purine derivatives and showed promising results in inhibiting cell proliferation in MDA-MB-231 and MCF-7 breast cancer cell lines with IC50 values comparable to established chemotherapeutics like cisplatin .
Table 1: Summary of Biological Activities
Detailed Findings
In a study focusing on the chemical modulation of piperidinyl derivatives, D389-0712 was synthesized and evaluated for its potential as an NLRP3 inhibitor. The compound was found to significantly reduce pyroptotic cell death and IL-1β release at concentrations as low as 10 µM . Additionally, the antiproliferative effects were assessed using the MTT assay against breast cancer cell lines where it showed competitive activity compared to traditional chemotherapeutics .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Modifications
Pyrido[1,2-e]purine-2,4-dione Derivatives
Compounds such as 3-(4-chlorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (9b) (CAS #1842362-41-7) share the purine-dione core but replace the tetrahydropyrimido ring with a pyrido ring. The 4-chlorophenyl group in 9b mirrors the target compound’s substitution but lacks the piperidinylethyl chain, resulting in lower molecular weight (349.81 g/mol vs. ~449.9 g/mol) .
Hexahydro-purino-pyrimidine Derivatives
9-(4-Chlorophenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione (C16H20ClN5O2) introduces additional ring saturation and a 7-methyl group. This increases hydrophobicity (logP) compared to the target compound, which may influence blood-brain barrier permeability .
Substituent Variations
Aromatic Ring Modifications
- 9-(5-Chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione (CAS #887458-38-0) substitutes the 4-chlorophenyl group with a 5-chloro-2-methylphenyl moiety. The ortho-methyl group may sterically hinder target binding but enhance metabolic stability .
- 9-[2-(3,4-Dimethoxyphenyl)ethyl]-1-methyl-3-(3-methylbutyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione introduces a dimethoxyphenethyl chain, which could enhance π-π stacking interactions with aromatic residues in enzyme active sites .
Alkyl Chain and Amine Substituents
- The 2-(piperidin-1-yl)ethyl chain in the target compound contrasts with 3-methylbutyl or phenethyl groups in analogues. Piperidine-containing chains may improve solubility via amine protonation, whereas phenethyl groups enhance lipophilicity .
- In 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, a dihydroisoquinoline substituent confers dual affinity for serotonin (5-HT1A/7) and dopamine (D2) receptors, suggesting that bulky substituents at position 8 broaden pharmacological profiles .
Phosphodiesterase (PDE) Inhibition
- The target compound’s tetrahydropyrimido core and piperidinylethyl chain are critical for PDE4B/PDE10A inhibition, as seen in analogues with similar substituents .
- 9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione () shows enhanced PDE4B affinity due to electron-withdrawing halogen substituents, which stabilize enzyme-ligand interactions .
Receptor Binding
- Structural similarity (Tanimoto coefficient >0.85) correlates with a 20% likelihood of shared gene expression profiles, as seen in purine derivatives targeting neurotransmitter receptors .
- Compound 5 () demonstrates that dihydroisoquinoline substituents at position 8 improve 5-HT7 receptor affinity (Ki < 50 nM) compared to piperidine-containing analogues .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Bioactivity |
|---|---|---|---|---|
| Target Compound | C24H24ClN5O2 | 449.9 | 4-Chlorophenyl, Piperidinylethyl | PDE4B/10A inhibition, Receptor modulation |
| 3-(4-Chlorophenyl)pyrido[1,2-e]purine-2,4(1H,3H)-dione (9b) | C15H10ClN5O2 | 349.81 | 4-Chlorophenyl, Pyrido ring | Not reported |
| 9-(5-Chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | C24H24ClN5O2 | 449.9 | 5-Chloro-2-methylphenyl, Phenethyl | Not reported |
| 8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)butyl)-1,3-dimethyl-H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C28H34N6O4 | 518.6 | Dihydroisoquinolinylbutyl | 5-HT7/D2 receptor affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
